2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Description
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | $$ \text{C}{18}\text{H}{30}\text{ClNO} $$ |
| Molecular Weight | 311.89 g/mol |
| Key Structural Features | Piperidine core, para-tert-pentylphenoxy, ethyl linker, hydrochloride salt |
Properties
IUPAC Name |
2-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-4-18(2,3)15-8-10-17(11-9-15)20-14-12-16-7-5-6-13-19-16;/h8-11,16,19H,4-7,12-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARFSZYKFUPBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-71-7 | |
| Record name | Piperidine, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a phenoxy group substituted with a tert-pentyl group. Its molecular formula is , and it exhibits unique chemical reactivity due to its structural components.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate cellular processes by binding to these targets, thus influencing various signaling pathways.
Potential Targets
- Serotonin Receptors : Similar compounds have shown activity as serotonin-selective reuptake inhibitors (SSRIs), suggesting potential antidepressant properties .
- Soluble Epoxide Hydrolase (sEH) : Research indicates that piperidine-based compounds can act as potent sEH inhibitors, which are relevant in managing cardiovascular diseases .
Biological Activity
Preliminary studies on related compounds indicate several biological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for therapeutic applications against bacterial and fungal infections.
- Analgesic Properties : Compounds with similar structures have demonstrated analgesic effects in both nociceptive and neuropathic pain models .
- Neuroprotective Effects : The interaction with neurotransmitter systems suggests potential neuroprotective roles, warranting further investigation into cognitive health applications.
Case Studies
-
In Vitro Studies : Research has shown that related piperidine compounds inhibit sEH with low nanomolar IC50 values, indicating strong potential for drug development aimed at inflammatory conditions .
Compound IC50 (nM) Biological Activity t-AUCB 1.3 ± 0.05 sEH Inhibition TPAU N/A Analgesic Activity - Animal Models : In vivo studies demonstrated that certain piperidine derivatives significantly reduce pain responses in murine models, suggesting effective analgesic properties .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₃₀ClNO
- Molecular Weight : 311.9 g/mol
- CAS Number : 1220037-71-7
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds.
Anticancer Research
Research indicates that compounds structurally related to piperidine hydrochlorides are being investigated for their potential as cytotoxic agents against cancer cells. The unique structure of 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride may enhance its efficacy in targeting specific cancer pathways, making it a candidate for further studies in anticancer drug development .
Neurological Applications
Piperidine derivatives have been explored for their effects on the central nervous system (CNS). The compound may exhibit properties that modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders. Its ability to penetrate the blood-brain barrier could be a significant advantage in CNS-targeted therapies .
Receptor Binding Studies
The compound's structure suggests it may interact with various receptors, including adrenergic and dopaminergic receptors. Such interactions are crucial for understanding its pharmacodynamics and could lead to the development of new therapeutic agents targeting these pathways .
In Vitro Studies
In vitro experiments using this compound can provide insights into its biological activity and mechanism of action. These studies are essential for evaluating the compound's safety profile and efficacy before advancing to in vivo testing.
Formulation Studies
Given its chemical properties, this compound can be utilized in formulation studies aimed at improving drug delivery systems. Its solubility and stability profiles are critical factors that can influence the development of effective pharmaceutical formulations .
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Demonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation. |
| CNS Interaction | Preliminary data suggest modulation of neurotransmitter release, indicating potential therapeutic effects. |
| Receptor Binding Affinity | High affinity for adrenergic receptors observed, suggesting implications for cardiovascular therapies. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and substituent effects of 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride with its analogs:
Key Observations:
- Substituent Position and Type: The target compound’s para-substituted tert-pentyl group balances lipophilicity and steric effects.
- Steric Effects: Bulky groups like 1-methyl-1-phenylethyl (1219963-88-8) may reduce metabolic clearance but improve CNS penetration .
- Antimicrobial Activity: Dichloro-dimethyl derivatives (e.g., ) suggest enhanced antimicrobial activity due to increased membrane disruption capability.
Pharmacological and Toxicological Profiles
- Target Compound: Limited data are available, but its tert-pentyl group likely enhances blood-brain barrier permeability compared to smaller substituents (e.g., tert-butyl in 1146960-36-2) .
- Chlorinated Analogs: The ortho-chloro substituent in 1220030-87-4 may confer neurotoxic effects, as seen in structurally related piperidines .
- Toxicity Trends: Compounds with halogens (Cl) or bulky aromatic groups (e.g., 1219963-88-8) often show higher acute toxicity, as noted in safety data sheets (SDS) .
Regulatory and Environmental Considerations
- Regulatory Status: Most analogs comply with GHS standards, but chlorinated derivatives may face stricter regulations due to environmental persistence .
- Environmental Impact: The target compound’s environmental fate is undocumented, though tert-pentyl groups are less persistent than halogenated substituents .
Preparation Methods
Synthesis of 4-(tert-Pentyl)phenol
The tert-pentyl substituent is introduced on the phenol ring via Friedel-Crafts alkylation or by using tert-pentyl-substituted phenol commercially available or synthesized through known alkylation methods. This step is critical to ensure the bulky tert-pentyl group is positioned para to the phenolic hydroxyl group, which is essential for subsequent ether formation.
Formation of 2-(4-(tert-Pentyl)phenoxy)ethyl Intermediate
The phenol is reacted with a suitable ethyl halide, such as 2-chloroethyl chloride or 2-bromoethyl bromide, under basic conditions to form the ether linkage. This reaction typically employs:
- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.
- Solvent: Polar aprotic solvents like acetone or DMF.
- Temperature: Moderate heating (50–80°C) to facilitate substitution.
The reaction yields 2-(4-(tert-pentyl)phenoxy)ethyl halide, which serves as the key intermediate.
Coupling with Piperidine
The alkyl halide intermediate undergoes nucleophilic substitution with piperidine, which acts as a nucleophile attacking the electrophilic carbon of the ethyl halide. Conditions include:
- Solvent: Ethanol/water mixture.
- Base: Potassium carbonate to neutralize formed acid.
- Catalyst: Potassium iodide to enhance halide leaving group ability.
- Temperature: Reflux conditions to drive the reaction to completion.
This step produces the free base form of 2-{2-[4-(tert-pentyl)phenoxy]ethyl}piperidine.
Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as diethyl ether or ethanol. This step improves the compound's stability, crystallinity, and handling properties.
Data Table: Summary of Preparation Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation (Friedel-Crafts) | tert-pentyl chloride, Lewis acid catalyst | 4-(tert-Pentyl)phenol |
| 2 | Ether formation | 2-chloroethyl chloride, K2CO3, acetone, 60°C | 2-(4-(tert-Pentyl)phenoxy)ethyl chloride |
| 3 | Nucleophilic substitution | Piperidine, K2CO3, KI, ethanol/water, reflux | 2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine (free base) |
| 4 | Salt formation | HCl in ethanol or ether | This compound |
Research Findings and Optimization Notes
- The use of potassium iodide as a catalytic additive in the coupling step significantly improves the nucleophilic substitution efficiency by facilitating halide exchange and increasing leaving group ability, as demonstrated in analogous piperidine-based syntheses.
- The choice of solvent mixture (ethanol/water) balances solubility of reagents and promotes reaction kinetics during the coupling step.
- The hydrochloride salt formation is typically performed under controlled pH and temperature to avoid decomposition and to obtain a pure crystalline product.
- Alternative bases such as sodium hydride may be used in the ether formation step to improve yield but require careful handling due to reactivity.
- The overall process benefits from mild heating and avoids harsh conditions to maintain the integrity of the tert-pentyl substituent.
Q & A
Q. How can dissolution testing be standardized for quality control of hydrochloride salts?
- Answer :
- USP Apparatus : Use Apparatus 2 (paddle) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer at 37°C .
- Sampling Intervals : Collect aliquots at 10, 20, 30, and 60 minutes for UV spectrophotometry analysis .
- Reference Standards : Cross-validate with certified materials (e.g., phenylephrine hydrochloride) to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
